L-Alanine, N-acetyl-3-(propylsulfinyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
1424-26-6 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-propylsulfinylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-4-14(13)5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-,14?/m0/s1 |
InChI Key |
PAWAYUCPVWXEKQ-CVSPRKDYSA-N |
Isomeric SMILES |
CCCS(=O)C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCS(=O)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Structural Variants of L Alanine, N Acetyl 3 Propylsulfinyl
Absolute Configuration and Stereoisomeric Forms
The fundamental structure of L-Alanine, N-acetyl-3-(propylsulfinyl)- possesses two potential chiral centers. The first is the alpha-carbon (Cα) inherent to the parent amino acid, L-alanine. The "L" designation signifies a specific spatial arrangement of the substituents around this carbon, which is (S) according to the Cahn-Ingold-Prelog priority rules.
The second potential chiral center is the sulfur atom within the propylsulfinyl moiety. A sulfoxide (B87167) group (R-S(=O)-R') is chiral if the two R groups are different, which is the case here (a propyl group and the substituted ethyl group of the alanine (B10760859) backbone). Consequently, the sulfur atom can exist in either an (R) or (S) configuration.
The presence of these two chiral centers—the (S) configuration at the alpha-carbon and the potential for (R) or (S) at the sulfur atom—gives rise to two diastereomers:
(2S)-2-acetamido-3-((R)-propylsulfinyl)propanoic acid
(2S)-2-acetamido-3-((S)-propylsulfinyl)propanoic acid
The synthesis of such sulfoxides, typically through the oxidation of the corresponding sulfide (B99878) (thioether), often results in a mixture of these diastereomers. Their separation can be challenging and may require chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.net
| Property | Description |
| Parent Amino Acid | L-Alanine |
| Alpha-Carbon Configuration | (S) |
| Second Chiral Center | Sulfur atom in the sulfinyl group |
| Possible Sulfur Configurations | (R) and (S) |
| Resulting Stereoisomers | Diastereomers |
Relationship to Parent Amino Acids and N-Acetylated Derivatives
The foundational building block of this molecule is L-alanine, one of the 20 proteinogenic amino acids. Its basic structure consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a methyl group (-CH3), and a hydrogen atom.
The "N-acetyl-" prefix indicates that an acetyl group (CH3CO-) has been attached to the nitrogen atom of the amino group. N-acetylation is a common modification of amino acids and can alter their physical and chemical properties, such as solubility and polarity. N-acetyl-L-alanine is a known metabolite.
The "3-(propylsulfinyl)-" component signifies a more complex modification. It indicates that a propylsulfinyl group (CH3CH2CH2S(=O)-) is attached to the beta-carbon (Cβ) of the alanine backbone. This transforms the original methyl side chain of alanine into a more elaborate functionalized chain. This type of structure is analogous to S-alkyl-L-cysteine sulfoxides, which are found in nature, for instance in plants of the Allium genus. researchgate.netnih.gov
| Component | Chemical Formula | Role in the Final Molecule |
| L-Alanine | C3H7NO2 | Provides the core amino acid structure. |
| Acetyl Group | C2H3O | Modifies the amino group, forming an amide linkage. |
| Propylsulfinyl Group | C3H7SO | Forms the side chain attached to the beta-carbon. |
Structural Characterization of Sulfinyl Moiety Chirality
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers. ku.edu If single crystals of each separated diastereomer can be obtained, X-ray diffraction analysis can unambiguously establish the (R) or (S) configuration of the sulfinyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for distinguishing between diastereomers. nih.gov The different spatial arrangement of the atoms in the two diastereomers of L-Alanine, N-acetyl-3-(propylsulfinyl)- would result in distinct chemical shifts for the protons and carbons near the chiral centers, particularly those on the propyl group and the alanine backbone. Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information to aid in the assignment of the relative stereochemistry.
Chromatographic Methods: As mentioned, HPLC is a key technique for the separation of these diastereomers. researchgate.net The development of a chiral stationary phase or the use of a chiral derivatizing agent can facilitate this separation, and the retention times of the two diastereomers would be different.
The synthesis of related S-n-propyl-L-cysteine sulfoxides has been reported, and these studies often involve the separation and characterization of the resulting diastereomers, providing a basis for similar work on the N-acetylated alanine derivative. capes.gov.br
Synthetic Methodologies for L Alanine, N Acetyl 3 Propylsulfinyl and Analogs
Chemical Synthesis Approaches
The chemical synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)- necessitates precise control over the formation of two stereocenters. The following sections outline critical strategies for achieving this, from the introduction of the sulfur moiety to the final N-acetylation.
Chiral Auxiliary-Mediated Synthesis of Sulfoxides
The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of sulfoxides. thieme-connect.comscielo.org.mxresearchgate.net This methodology involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. In the context of L-Alanine, N-acetyl-3-(propylsulfinyl)-, a chiral auxiliary can be employed to control the oxidation of a precursor sulfide (B99878).
Key Features of Chiral Auxiliary-Mediated Sulfoxide (B87167) Synthesis:
| Feature | Description |
| Stereocontrol | High diastereoselectivity is often achieved, which translates to high enantioselectivity after removal of the auxiliary. |
| Versatility | A wide range of chiral auxiliaries are available, allowing for optimization of the synthesis for a specific target. thieme-connect.comresearchgate.net |
| Separation | Requires the separation of diastereomers, typically by crystallization or chromatography. |
| Stoichiometry | Often requires the use of stoichiometric amounts of the chiral auxiliary. |
Enantioselective Oxidation of Sulfides
A more atom-economical approach to establishing the stereochemistry of the sulfoxide is the direct enantioselective oxidation of a precursor sulfide. libretexts.org This method utilizes a chiral catalyst to control the facial selectivity of the oxidant's approach to the sulfur atom. A variety of catalytic systems have been developed for this purpose, including those based on transition metals and organocatalysts.
Titanium-salen complexes, for instance, have been shown to be effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. libretexts.org Similarly, chiral vanadium complexes are known to catalyze the enantioselective oxidation of thioethers. Organocatalytic approaches, employing chiral oxaziridines or other chiral oxidizing agents, also offer a metal-free alternative for this transformation. libretexts.org The success of this strategy hinges on the ability of the catalyst to differentiate between the two lone pairs of electrons on the sulfur atom of the sulfide precursor, such as S-propyl-L-alanine.
Common Catalytic Systems for Enantioselective Sulfoxidation:
| Catalyst Type | Oxidant | Typical Enantiomeric Excess (ee) |
| Titanium-salen | H₂O₂ | High |
| Vanadium complexes | H₂O₂ | Moderate to High |
| Chiral Oxaziridines | N/A | Moderate to High |
| Iron-salan | H₂O₂ | High libretexts.org |
N-Acetylation Strategies for Amino Acids
The N-acetylation of the amino group in L-alanine is a crucial step in the synthesis of the target molecule. This transformation serves to protect the amine functionality and is a common modification in biologically active peptides and amino acid derivatives. magritek.comnih.gov Acetic anhydride (B1165640) is the most frequently employed reagent for this purpose, often in the presence of a base or in an acidic medium like acetic acid. magritek.comgoogle.comgoogle.com
The reaction of an amino acid with acetic anhydride in acetic acid at elevated temperatures can lead to the formation of the N-acetyl derivative in high yield. google.com Alternatively, carrying out the acetylation in an aqueous basic solution, such as sodium bicarbonate, can also be effective. The choice of conditions can be influenced by the solubility of the starting amino acid and the desired workup procedure. For instance, online monitoring of the N-acetylation of L-phenylalanine with acetic anhydride has been demonstrated using NMR spectroscopy, allowing for precise control over the reaction progress. magritek.commagritek.com
A Chinese patent describes a method for preparing N-acetylamino acids by reacting the amino acid with acetic anhydride in acetic acid, followed by distillation and crystallization. google.com This method boasts high yields (92-98%) and produces a high-purity product.
Stereocontrolled Formation of Carbon-Sulfur Bonds
The formation of the carbon-sulfur bond with the correct stereochemistry at the α-carbon is fundamental to the synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)-. A common strategy involves the use of L-cysteine or a derivative as the starting material, which already possesses the desired stereochemistry at the α-carbon. The thiol group of cysteine can then be alkylated with a propyl halide or another suitable electrophile to introduce the propyl group. google.comrsc.org
Alternatively, a Michael addition of a propyl thiol to an activated dehydroalanine (B155165) derivative can also be employed. Organocatalytic methods have been developed for the enantioselective conjugate addition of thiols to α,β-unsaturated systems, which could be adapted for this purpose. researchgate.netnih.gov For instance, a cascade thio-Michael/ring-opening reaction of aromatic thiols with (Z)-olefinic azlactones has been shown to produce cis-β-thio-α-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov
Enzymatic and Chemo-enzymatic Synthetic Routes
Enzymatic methods offer a powerful alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. These approaches can be particularly advantageous for the synthesis of complex molecules like L-Alanine, N-acetyl-3-(propylsulfinyl)-.
Enzymatic Resolution of Amino Acid Derivatives
Enzymatic resolution is a widely used technique for the separation of enantiomers. In the context of the target molecule, this strategy can be applied to a racemic mixture of N-acetyl-3-(propylsulfinyl)-alanine. Acylase enzymes, such as acylase I from Aspergillus species, are known to selectively hydrolyze the N-acetyl group of L-amino acids, leaving the D-enantiomer intact. tandfonline.comacs.org
Other enzymes, such as proteases and lipases, can also be used for the resolution of amino acid esters. nih.gov For example, the enzymatic resolution of racemic pyrazolylalanine derivatives has been achieved using E. coli aromatic L-amino acid transaminase after deprotection of the N-acetyl group. nih.gov
Key Enzymes in the Resolution of Amino Acid Derivatives:
| Enzyme | Substrate Type | Transformation |
| Acylase I | N-acyl-DL-amino acids | Selective hydrolysis of the L-enantiomer's acyl group. tandfonline.comacs.org |
| α-Chymotrypsin | Amino acid esters | Stereoselective hydrolysis. nih.gov |
| Subtilisin | Amino acid esters | Stereoselective hydrolysis. nih.gov |
| Papain | Benzoylamino acids | Stereospecific anilide formation. acs.org |
| E. coli aromatic L-amino acid transaminase | Racemic amino acids | Transamination of the L-enantiomer. nih.gov |
Biocatalytic Transformations Involving Sulfinyl Groups
The synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)- and its analogs can be achieved through targeted biocatalytic transformations. This approach leverages the specificity of enzymes to introduce the sulfinyl group, often with high stereoselectivity, a crucial aspect in the production of bioactive molecules. The primary enzymatic reactions involved are sulfoxidation and, in some pathways, N-acetylation.
Key to the formation of the propylsulfinyl moiety is the enzymatic oxidation of the corresponding thioether precursor, N-acetyl-S-propyl-L-cysteine. Flavin-containing monooxygenases (FMOs) and cytochrome P450 (P450) enzymes are the main classes of biocatalysts known to perform this type of sulfoxidation.
FMOs are a family of enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as sulfur and nitrogen. wikipedia.org Research has shown that FMOs can metabolize various cysteine S-conjugates into their corresponding sulfoxides. nih.gov Specifically, highly purified FMO from hog liver has demonstrated S-oxygenase activity towards cysteine S-conjugates. nih.gov The efficiency and stereoselectivity of this oxidation can be influenced by the structure of the substrate; for instance, N-acetylation of cysteine S-conjugates has been observed to decrease their activity as substrates for FMOs. nih.gov While direct studies on N-acetyl-S-propyl-L-cysteine are limited, the known substrate scope of FMOs suggests their potential for this transformation. For example, methionine, an amino acid with a thioether group, is a known substrate for several FMO isoforms. mdpi.com
Cytochrome P450 enzymes also play a role in the sulfoxidation of N-acetyl-cysteine derivatives. Studies on the metabolism of N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine have shown that human liver microsomes, rich in P450 enzymes, can catalyze its oxidation to the corresponding sulfoxide. nih.gov This indicates that P450s are capable of acting on complex N-acetylated cysteine conjugates.
The initial N-acetylation of the precursor, S-propyl-L-cysteine, is another critical biocatalytic step. Cysteine S-conjugate N-acetyltransferases, found in kidney microsomes, are responsible for this reaction. nih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of L-cysteine thioethers. The catalytic efficiency of these enzymes has been shown to vary with the lipophilicity of the sulfur substituent, with the propyl group being a suitable substrate. nih.gov
The table below summarizes the key enzymes and their roles in the potential biocatalytic synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)-.
| Enzyme Class | Precursor Substrate | Reaction | Product |
| Cysteine S-conjugate N-acetyltransferase | S-propyl-L-cysteine | N-acetylation | N-acetyl-S-propyl-L-cysteine |
| Flavin-containing Monooxygenase (FMO) | N-acetyl-S-propyl-L-cysteine | Sulfoxidation | L-Alanine, N-acetyl-3-(propylsulfinyl)- |
| Cytochrome P450 (P450) | N-acetyl-S-propyl-L-cysteine | Sulfoxidation | L-Alanine, N-acetyl-3-(propylsulfinyl)- |
Microbial Biotransformation Pathways
Microbial systems offer a promising avenue for the production of L-Alanine, N-acetyl-3-(propylsulfinyl)- by harnessing their native metabolic pathways or through engineered microorganisms. While no single microorganism has been documented to produce this specific compound as a primary metabolite, existing knowledge of microbial sulfur and amino acid metabolism points to potential pathways.
A key metabolic route is the cysteine salvage pathway, which has been identified in bacteria such as Bacillus subtilis. This pathway involves the acetylation of an S-alkylcysteine followed by the oxidation of the thioether to a sulfoxide. ebi.ac.uk This two-step process within a single microbial host is directly analogous to the synthesis required for L-Alanine, N-acetyl-3-(propylsulfinyl)-. The pathway utilizes an N-acetyltransferase for the initial acetylation and a flavin-dependent monooxygenase for the subsequent sulfoxidation. ebi.ac.uk
The conversion of S-n-propyl-L-cysteine to its sulfoxide has been observed in preparations from rat liver microsomes, which contain enzymes analogous to those found in microorganisms. nih.gov This suggests that microbial systems possessing similar enzymatic machinery, such as those with active FMOs or P450s, could perform this biotransformation.
Furthermore, bacteria possess diverse pathways for acquiring and metabolizing sulfur-containing compounds. nih.gov Many bacteria can synthesize cysteine from various sulfur sources. nih.gov It is conceivable that a microorganism could be engineered or selected to first synthesize S-propyl-L-cysteine from a suitable propyl donor and a cysteine precursor, followed by the sequential N-acetylation and sulfoxidation steps.
The table below outlines a potential microbial biotransformation pathway for the synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)-.
| Pathway Step | Intermediate/Product | Potential Microbial Enzyme |
| Cysteine Synthesis | L-Cysteine | Cysteine synthase |
| S-propylation | S-propyl-L-cysteine | Alkyltransferase (hypothetical) |
| N-acetylation | N-acetyl-S-propyl-L-cysteine | Cysteine S-conjugate N-acetyltransferase |
| Sulfoxidation | L-Alanine, N-acetyl-3-(propylsulfinyl)- | Flavin-containing monooxygenase / Cytochrome P450 |
Research into the metabolic capabilities of various microbial strains, particularly those from sulfur-rich environments, may uncover natural producers of this or related compounds. Additionally, the tools of synthetic biology could be employed to construct a microbial cell factory by introducing the necessary genes for the N-acetyltransferase and the sulfoxidizing enzyme into a suitable host organism.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Separation and Detection Techniques
Chromatography is fundamental to the analysis of L-Alanine, N-acetyl-3-(propylsulfinyl)-, enabling its separation from complex mixtures and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the stereochemical purity of L-Alanine, N-acetyl-3-(propylsulfinyl)-. This compound possesses two stereogenic centers: the α-carbon of the alanine (B10760859) moiety and the sulfur atom of the sulfoxide (B87167) group, leading to the possibility of four stereoisomers. The separation of these enantiomers and diastereomers is critical, particularly in pharmaceutical contexts where different stereoisomers can exhibit distinct biological activities. acs.org
The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), are highly effective for resolving chiral sulfoxides. mdpi.comnih.gov The choice of mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is optimized to achieve the best separation. mdpi.com Detection is commonly performed using a UV detector, as related S-alk(en)ylcysteine sulfoxides absorb in the low UV range (around 210-254 nm). etsu.edunih.govbezmialemscience.org For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netmdpi.com
Table 1: Typical HPLC Conditions for Chiral Sulfoxide Separation
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Chiralpak AD-H, Chiralcel OD-H (Amylose or cellulose derivatives) | mdpi.comnih.gov |
| Mobile Phase | n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures | mdpi.com |
| Detection | UV at 210-254 nm | etsu.edunih.govbezmialemscience.org |
| Flow Rate | Isocratic elution at 0.5-1.0 mL/min | nih.govbezmialemscience.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in biological samples. mdpi.comchromatographyonline.com However, due to the low volatility and high polarity of amino acid derivatives like L-Alanine, N-acetyl-3-(propylsulfinyl)-, direct analysis by GC-MS is challenging. researchgate.netmdpi.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.govcapes.gov.br
A common approach is silylation, where active hydrogens in the amino and carboxyl groups are replaced with silyl (B83357) groups. nih.gov For instance, S-propyl-L-cysteine sulfoxide has been successfully analyzed after derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates a tert-butyldimethylsilyl (TBDMS) derivative. nih.gov This method allows for the separation of the derivatized compound on a nonpolar capillary column and subsequent identification based on its characteristic mass spectrum. nih.gov This technique is invaluable for metabolite profiling studies, such as identifying the compound in urine samples. nih.gov
Table 2: Derivatization Agents for GC-MS Analysis of Amino Acid Sulfoxides
| Derivatization Agent | Abbreviation | Target Functional Groups | Reference |
|---|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amino (-NH), Carboxyl (-COOH), Hydroxyl (-OH) | nih.gov |
| Ethyl Chloroformate | ECF | Amino (-NH), Carboxyl (-COOH) | capes.gov.br |
The chirality of the sulfinyl group makes chiral chromatography an indispensable tool for this class of compounds. acs.orgnih.gov The sulfur atom in a sulfoxide is a stereogenic center when it is bonded to two different organic groups and an oxygen atom, with a lone pair of electrons acting as the fourth substituent. acs.orgnih.gov This tetrahedral geometry results in enantiomers that can have different biological properties. acs.org
Various chiral chromatography techniques are employed for the separation of sulfinyl compounds. Besides HPLC with polysaccharide-based CSPs, supercritical fluid chromatography (SFC) has emerged as a rapid and efficient alternative. nih.govyoutube.com SFC often uses similar chiral columns but employs supercritical CO2 as the main mobile phase, which can lead to faster analyses and reduced solvent consumption. nih.gov The selection of the CSP is paramount, with options including Pirkle-type, protein-based, and cyclodextrin-based phases, each offering different chiral recognition mechanisms based on interactions like hydrogen bonding, dipole-dipole interactions, and steric fit. mdpi.comyoutube.com
Table 3: Common Chiral Stationary Phases (CSPs) for Sulfoxide Resolution
| CSP Type | Example | Primary Interaction Mechanism | Reference |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralpak) | Hydrogen bonding, steric inclusion, dipole-dipole | mdpi.comnih.gov |
| Cyclodextrin-based | β-Cyclodextrin bonded to silica | Inclusion complexation | youtube.com |
| Pirkle-type (Brush-type) | Phenylglycine derivatives | π-π interactions, hydrogen bonding, dipole stacking | youtube.com |
| Protein-based | Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions | youtube.com |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of L-Alanine, N-acetyl-3-(propylsulfinyl)- in solution. ipb.pt Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals and confirm the connectivity of the molecule.
Based on data from structurally similar compounds like N-acetyl-L-alanine and S-allyl-L-cysteine sulfoxides, a predicted NMR spectrum can be inferred. nih.govresearchgate.netchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the acetyl methyl group, the propyl chain protons, and the α-proton of the alanine backbone. The chemical shift of the protons on the carbon adjacent to the sulfoxide group (α to the sulfur) would be significantly downfield due to the deshielding effect of the S=O bond. The ¹³C NMR spectrum would similarly show distinct resonances for each carbon atom, with the carbon atoms flanking the sulfoxide group being most affected.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for L-Alanine, N-acetyl-3-(propylsulfinyl)- in D₂O
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference for Prediction |
|---|---|---|---|
| N-Acetyl (CH₃) | ~2.0 | ~22-24 | nih.govchemicalbook.com |
| Alanine-α (CH) | ~4.2-4.4 | ~50-53 | nih.govchemicalbook.com |
| Alanine-β (CH₂) | ~2.8-3.2 | ~50-54 | researchgate.net |
| Propyl-α (CH₂) | ~2.6-2.9 | ~33-36 | researchgate.net |
| Propyl-β (CH₂) | ~1.6-1.8 | ~15-17 | researchgate.net |
| Propyl-γ (CH₃) | ~0.9-1.1 | ~12-14 | researchgate.net |
| N-Acetyl (C=O) | - | ~174-176 | nih.govchemicalbook.com |
| Alanine (COOH) | - | ~175-177 | nih.gov |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. For L-Alanine, N-acetyl-3-(propylsulfinyl)- (C₈H₁₅NO₄S), the expected monoisotopic mass is approximately 221.07 Da. chemnet.com
Electron impact (EI) ionization, often used in GC-MS, and soft ionization techniques like electrospray ionization (ESI), used in LC-MS, provide complementary information. ESI typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, confirming the molecular weight. Tandem MS (MS/MS) experiments on this parent ion induce fragmentation, revealing structural details.
Key fragmentation pathways for cysteine derivatives often involve cleavage at the C-S bonds and loss of the amino acid backbone. nih.gov For the TBDMS-derivatized S-propyl-L-cysteine sulfoxide, major fragments observed include the loss of a tert-butyl group ([M-57]⁺) and a base peak corresponding to the loss of the entire amino acid side chain. nih.gov For L-Alanine, N-acetyl-3-(propylsulfinyl)-, characteristic fragments would likely include the loss of water, the acetyl group, and cleavages around the sulfur atom. nih.govresearchgate.netlibretexts.org
Table 5: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of L-Alanine, N-acetyl-3-(propylsulfinyl)-
| m/z (Da) | Proposed Fragment | Neutral Loss | Reference for Pathway |
|---|---|---|---|
| 222.08 | [M+H]⁺ | - | chemnet.com |
| 204.07 | [M+H - H₂O]⁺ | Water (18 Da) | researchgate.net |
| 179.07 | [M+H - CH₂CO]⁺ | Ketene (42 Da) | libretexts.org |
| 162.04 | [M+H - H₂O - CH₂CO]⁺ | Water + Ketene (60 Da) | researchgate.netlibretexts.org |
| 146.04 | [M+H - C₃H₇SO]⁺ | Propylsulfinyl group (91 Da) | nih.gov |
| 118.05 | [M+H - COOH - C₃H₇S]⁺ | Carboxyl + Propylthio groups | nih.gov |
Other Spectroscopic Techniques for Characterization
While chromatography and mass spectrometry are primary tools, other spectroscopic techniques provide complementary data for a full characterization.
Infrared (IR) Spectroscopy : This technique is used to identify key functional groups within the molecule. Strong absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid (typically around 1640 cm⁻¹ and 1720 cm⁻¹, respectively), and a characteristic S=O stretching band for the sulfoxide group (around 1030-1070 cm⁻¹).
Circular Dichroism (CD) Spectroscopy : As L-Alanine, N-acetyl-3-(propylsulfinyl)- is a chiral molecule, CD spectroscopy can be used to study its stereochemistry. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule and is particularly useful for assigning the absolute configuration of the chiral sulfur center in sulfoxides. mdpi.com
Table of Mentioned Compounds
| Common Name / Abbreviation | Systematic Name |
|---|---|
| L-Alanine, N-acetyl-3-(propylsulfinyl)- | (2R)-2-acetamido-3-(propylsulfinyl)propanoic acid |
| Alliin | (2R)-2-amino-3-(prop-2-en-1-ylsulfinyl)propanoic acid |
| N-acetyl-L-alanine | (2S)-2-acetamidopropanoic acid |
| N-acetyl-L-cysteine | (2R)-2-acetamido-3-sulfanylpropanoic acid |
| S-propyl-L-cysteine sulfoxide | (2R)-2-amino-3-(propylsulfinyl)propanoic acid |
| S-allyl-L-cysteine sulfoxide | (2R)-2-amino-3-(prop-2-en-1-ylsulfinyl)propanoic acid |
| N-acetyl-S-allylcysteine | (2R)-2-acetamido-3-(prop-2-en-1-ylsulfanyl)propanoic acid |
| Methiin | (2R)-2-amino-3-(methylsulfinyl)propanoic acid |
| Isoalliin | (2R)-2-amino-3-(prop-1-en-1-ylsulfinyl)propanoic acid |
Metabolic Pathways and Biotransformations of L Alanine, N Acetyl 3 Propylsulfinyl
Identification as a Metabolite in Biological Systems
L-Alanine, N-acetyl-3-(propylsulfinyl)- has been identified as a urinary metabolite in mammals. It is the sulfoxide (B87167) derivative of N-acetyl-S-propyl-L-cysteine, also known as propylmercapturic acid. The nomenclature "L-Alanine, N-acetyl-3-(propylsulfinyl)-" is chemically accurate, as L-cysteine is structurally 3-mercapto-L-alanine. Its presence in biological fluids is typically indicative of exposure to xenobiotics containing a propyl group or to S-propylcysteine itself.
Studies in rats have demonstrated that the administration of S-propylcysteine leads to the excretion of several metabolites, including S-propylcysteine-S-oxide and the mercapturic acid, N-acetyl-S-propylcysteine nih.gov. The subsequent oxidation of this mercapturic acid is the direct route to L-Alanine, N-acetyl-3-(propylsulfinyl)-. This metabolic route is a key component of the mercapturic acid pathway, a major detoxification process for a wide array of electrophilic compounds. For instance, xenobiotics like the herbicide propachlor (B1678252) undergo conjugation with glutathione (B108866), which is then metabolized to its corresponding N-acetylcysteine conjugate and can be further oxidized nih.govresearchgate.net.
Enzymatic Biotransformation Mechanisms
The formation of L-Alanine, N-acetyl-3-(propylsulfinyl)- involves a series of enzymatic reactions that modify its precursor molecules.
The metabolism of N-acetylated amino acids is governed by several enzyme families. The final step in the formation of the precursor, N-acetyl-S-propyl-L-cysteine, is catalyzed by N-acetyltransferases (NATs). nih.gov These enzymes transfer an acetyl group from acetyl-CoA to the amino group of the S-propyl-L-cysteine conjugate. nih.gov
Conversely, deacetylation is carried out by enzymes known as acylases or deacylases. nih.gov Aminoacylase I, for example, is a cytosolic enzyme that hydrolyzes N-acetylated amino acids, releasing the free amino acid. hmdb.ca While this enzyme can act on various N-acetyl amino acids, its specific activity on L-Alanine, N-acetyl-3-(propylsulfinyl)- is not extensively documented. The balance between N-acetylation and deacetylation is crucial in determining the metabolic fate and residence time of these conjugates in the body. nih.gov
Table 1: Key Enzymes in N-Acetyl Amino Acid Metabolism
| Enzyme Family | Function | Substrate Class | Cellular Location |
| N-Acetyltransferases (NATs) | Acetyl group transfer from Acetyl-CoA | Amino acids, Arylamines | Cytosol |
| Acylases (e.g., Aminoacylase I) | Hydrolysis of N-acetyl group | N-acetylated amino acids | Cytosol |
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in Phase I metabolism of a vast number of xenobiotics and endogenous compounds. drugbank.comwikipedia.org While the direct precursor to L-Alanine, N-acetyl-3-(propylsulfinyl)- is formed via glutathione conjugation, CYPs are often involved in the initial activation of the parent xenobiotic, making it susceptible to conjugation. nih.gov
Furthermore, CYPs can be directly involved in the sulfoxidation step that converts the thioether precursor (N-acetyl-S-propyl-L-cysteine) into the sulfoxide (L-Alanine, N-acetyl-3-(propylsulfinyl)-). youtube.com This oxidative reaction introduces an oxygen atom onto the sulfur of the propylthio group. While CYPs are capable of this, flavin-containing monooxygenases (FMOs) are another major class of enzymes known to catalyze the S-oxidation of nucleophilic sulfur atoms in many drugs and xenobiotics.
Sulfoxidation is the critical enzymatic reaction that forms L-Alanine, N-acetyl-3-(propylsulfinyl)- from its immediate precursor, N-acetyl-S-propyl-L-cysteine. nih.gov This process increases the polarity and water solubility of the metabolite, facilitating its renal excretion. The sulfoxide can, in some cases, be further oxidized to a sulfone.
Desulfinylation, the reverse process or further breakdown, is less characterized for this specific molecule but represents a potential metabolic route. In general, sulfoxides can be reduced back to thioethers or undergo further metabolism.
Table 2: Biotransformation Steps from Precursor to Metabolite
| Step | Precursor | Enzyme Class (Examples) | Product |
| 1. Glutathione Conjugation | Electrophilic Xenobiotic | Glutathione S-Transferases (GSTs) | Glutathione Conjugate |
| 2. Peptide Cleavage | Glutathione Conjugate | γ-Glutamyltranspeptidase, Dipeptidases | Cysteine Conjugate |
| 3. N-Acetylation | Cysteine Conjugate | N-Acetyltransferases (NATs) | N-Acetyl-S-propyl-L-cysteine |
| 4. Sulfoxidation | N-Acetyl-S-propyl-L-cysteine | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | L-Alanine, N-acetyl-3-(propylsulfinyl)- |
Integration within Sulfur Amino Acid Metabolic Networks
The formation of L-Alanine, N-acetyl-3-(propylsulfinyl)- is deeply integrated within the broader network of sulfur amino acid metabolism. The pathway is initiated by the depletion of the cellular pool of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, which is a cornerstone of cellular antioxidant defense and detoxification.
The biosynthesis of GSH itself depends on the availability of its constituent amino acids, particularly cysteine. Cysteine is the central molecule in sulfur metabolism, serving as the sulfur donor for many vital compounds. The detoxification pathway leading to mercapturic acids thus represents a significant metabolic demand on the sulfur amino acid pool, linking xenobiotic metabolism directly to nutritional status and the regulation of sulfur-containing compounds.
Comparative Metabolic Studies Across Organisms
The mercapturic acid pathway is a highly conserved detoxification mechanism found across many vertebrate species, from fish to mammals. Studies investigating the metabolism of S-propylcysteine and the herbicide propachlor in rats have confirmed the formation of N-acetyl-S-propylcysteine and its subsequent S-oxidation products in mammals. nih.govnih.gov N-acetylation of amino acids is a widespread process in eukaryotes. hmdb.ca While the specific enzyme orthologs and their efficiencies may vary between species, the fundamental pathway of glutathione conjugation, processing to a cysteine conjugate, N-acetylation, and subsequent oxidation is a common strategy for handling electrophilic xenobiotics. For example, N-acetyl-L-alanine itself has been identified as a metabolite in humans and Saccharomyces cerevisiae.
Molecular Interactions and Mechanistic Biochemical Studies
Investigation of Molecular Targets and Ligand Interactions (In Vitro/In Silico)
Direct in vitro or in silico studies identifying specific molecular targets for L-Alanine, N-acetyl-3-(propylsulfinyl)- are not extensively documented in publicly available research. However, the biological activities of structurally similar compounds, particularly S-alk(en)yl-L-cysteine sulfoxides from Allium species, offer valuable insights. These compounds are known to interact with a variety of proteins, and their N-acetylated metabolites are part of their metabolic pathway in vivo. lktlabs.comnih.govnih.gov
For instance, related organosulfur compounds have been shown to interact with enzymes involved in detoxification and carcinogen metabolism. nih.gov It is plausible that L-Alanine, N-acetyl-3-(propylsulfinyl)- could exhibit affinity for similar enzymatic targets. The sulfoxide (B87167) group is a key feature that can participate in interactions with protein residues. Computational docking studies, a common in silico method, could be employed to predict the binding affinity of this compound to the active sites of enzymes like glutathione (B108866) S-transferases or cytochrome P450s, which are known targets of garlic-derived organosulfur compounds. nih.gov
The N-acetyl group, a common modification in the metabolism of cysteine derivatives, can influence the compound's polarity and its ability to form hydrogen bonds, thereby affecting its interaction with molecular targets. N-acetyl-L-cysteine (NAC), a well-known derivative, is recognized for its ability to interact with various proteins and modulate cellular processes. nih.govresearchgate.netnih.gov
Table 1: Predicted Physicochemical Properties of L-Alanine, N-acetyl-3-(propylsulfinyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H15NO4S | chemicalbook.comchemnet.com |
| Molecular Weight | 221.27 g/mol | chemicalbook.comchemnet.com |
| Boiling Point (Predicted) | 553.3±45.0 °C | chemicalbook.comchemnet.com |
| Density (Predicted) | 1.293±0.06 g/cm3 | chemicalbook.comchemnet.com |
This table presents predicted data for L-Alanine, N-acetyl-3-(propylsulfinyl)- as specific experimental data is limited.
Role in Enzyme Regulation or Modulation (Mechanistic Insights)
The potential for L-Alanine, N-acetyl-3-(propylsulfinyl)- to regulate or modulate enzyme activity is a key area of interest, drawing parallels from its chemical relatives. Organosulfur compounds from garlic are well-documented modulators of various enzymes. nih.govnih.gov
One of the primary mechanisms by which these compounds exert their effects is through the modulation of phase II detoxification enzymes, such as glutathione S-transferases (GSTs). nih.govbohrium.com The induction of these enzymes can enhance the detoxification of carcinogens. Derivatives with a propyl group have been noted, though some studies suggest they may be less active than their allyl counterparts in inducing GSTs. nih.gov
Furthermore, compounds like S-allylcysteine and ajoene (B124975) have been found to inhibit HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. While direct evidence for L-Alanine, N-acetyl-3-(propylsulfinyl)- is lacking, its structural similarity suggests a potential, albeit likely different, interaction with such enzymes. The sulfinyl group can be a target for redox reactions within enzyme active sites, potentially leading to reversible or irreversible inhibition.
The N-acetylated form of the compound may influence its ability to be recognized and transported into cells, which is a prerequisite for interacting with intracellular enzymes. The metabolism of S-alk(en)yl-l-cysteines often involves N-acetylation, suggesting that the N-acetylated forms are biologically relevant. nih.gov
Biochemical Pathways Modulated by the Compound
Given the established roles of related organosulfur compounds, L-Alanine, N-acetyl-3-(propylsulfinyl)- is likely to modulate biochemical pathways associated with oxidative stress response. N-acetyl-L-cysteine (NAC) is a potent antioxidant that can scavenge reactive oxygen species (ROS) and replenish intracellular glutathione (GSH) stores, a critical component of the cellular antioxidant defense system. nih.govnih.govnih.gov The presence of the N-acetylcysteine moiety in the target compound suggests it could participate in similar pathways.
The modulation of the Nrf2-Keap1 pathway is a key mechanism by which many phytochemicals, including organosulfur compounds from Allium, exert their antioxidant effects. nih.gov Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxification enzymes. While direct evidence for L-Alanine, N-acetyl-3-(propylsulfinyl)- is unavailable, its potential to influence this pathway warrants investigation.
Additionally, organosulfur compounds have been shown to influence signaling pathways related to inflammation, such as the NF-κB pathway. nih.govnih.gov By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines. nih.gov The structural elements of L-Alanine, N-acetyl-3-(propylsulfinyl)- suggest it could potentially interact with components of this signaling cascade.
Table 2: Related Organosulfur Compounds and Their Known Biochemical Effects
| Compound | Known Biochemical Effects |
|---|---|
| S-Allylcysteine (SAC) | Antioxidant, inhibits cholesterol synthesis, modulates NF-κB pathway. nih.gov |
| Allicin | Antimicrobial, anti-inflammatory, inhibits HMG-CoA reductase. nih.gov |
| N-Acetyl-L-cysteine (NAC) | Antioxidant, precursor to glutathione, mucolytic agent, modulates NF-κB pathway. nih.govnih.govnih.gov |
Structural Basis for Biological Recognition
The structural basis for the biological recognition of L-Alanine, N-acetyl-3-(propylsulfinyl)- by proteins and enzymes is not yet elucidated through experimental methods like X-ray crystallography or NMR spectroscopy. However, insights can be drawn from the structures of related ligands bound to their protein targets.
The cysteine backbone provides a scaffold that is recognized by various enzymes. The thiol group of cysteine is highly reactive and can form disulfide bonds, a crucial aspect of protein structure and function. nih.govwikipedia.org In the case of L-Alanine, N-acetyl-3-(propylsulfinyl)-, the sulfur is in a sulfoxide state and part of a propyl chain, which would alter its reactivity compared to a free thiol. The N-acetylation further modifies the amino group.
The binding of N-acetyl-L-alanine to various proteins has been studied, and it is known to be an endogenous metabolite. selleckchem.comhmdb.ca The recognition of the N-acetylated amino acid moiety is therefore a plausible interaction. The propylsulfinyl side chain would then determine the specificity of the interaction. Its size, flexibility, and the presence of the polar sulfoxide group would be key determinants for binding to a specific protein pocket.
Structural studies of enzymes like glutathione S-transferases with various substrates and inhibitors show that the active site can accommodate a range of hydrophobic and electrophilic compounds. The propyl group of L-Alanine, N-acetyl-3-(propylsulfinyl)- would likely occupy a hydrophobic pocket, while the sulfoxide and the N-acetyl-alanine portion could form hydrogen bonds and other polar interactions with the enzyme.
Computational and Theoretical Chemistry of Sulfinyl Alanine Derivatives
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for predicting the interaction of a ligand with a biological target, such as a protein or enzyme. While specific studies on L-Alanine, N-acetyl-3-(propylsulfinyl)- are not extensively documented, research on analogous N-acetyl-cysteine derivatives provides a framework for understanding its potential interactions.
Molecular docking studies on N-acetyl-cysteine (NAC) and its derivatives have been employed to investigate their binding affinities with various proteins. For instance, the binding abilities of NAC and its derivatives with the SARS-CoV-2 main protease have been evaluated, revealing potential inhibitory interactions. researchgate.netchemrxiv.org These studies typically involve predicting the preferred binding orientation of the ligand within the active site of the protein and estimating the binding affinity, often expressed as a docking score or binding energy. For example, molecular docking of N-acetyl-cysteine with the SARS-CoV-2 protease has shown binding affinities in the range of -4.24 kcal/mol. chemrxiv.org
Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking, offering a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can elucidate the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov Studies on cysteine protease inhibitors have demonstrated the utility of MD simulations in understanding the inhibition mechanisms at a molecular level. nih.govnih.gov For L-Alanine, N-acetyl-3-(propylsulfinyl)-, MD simulations could be used to explore how the sulfinyl group influences its interaction with target proteins and to assess the stability of any predicted binding modes.
Interactive Table: Predicted Binding Affinities of N-Acetyl-Cysteine Derivatives with SARS-CoV-2 Main Protease
| Compound | Binding Affinity (kcal/mol) | Interacting Residues |
| N-Acetyl-Cysteine | -4.24 | Cys-145, His-163, Gly-143 |
| Zinc-Acetyl-Cysteine | -4.29 | Gly-143, Ser-144, Cys-145, Glu-166 |
Data from studies on analogous compounds to illustrate the application of molecular docking. chemrxiv.org
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule, including its conformational preferences and electronic structure, which dictates its reactivity.
Conformational analysis of N-acetyl-cysteine has been performed using rotational spectroscopy and quantum chemical calculations, revealing the presence of different conformers and the intramolecular interactions that stabilize them. nih.gov For L-Alanine, N-acetyl-3-(propylsulfinyl)-, similar calculations could identify the most stable three-dimensional structures. This is particularly important due to the presence of the chiral sulfoxide (B87167) group, which introduces additional stereochemical complexity. Understanding the preferred conformations is crucial as it can significantly influence the molecule's biological activity.
Quantum chemical calculations can also provide insights into the reactivity of the molecule. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface can all be calculated to predict sites susceptible to nucleophilic or electrophilic attack. For a sulfinyl alanine (B10760859) derivative, these calculations could shed light on the reactivity of the sulfoxide group, which is a key functional feature.
Interactive Table: Calculated Properties of N-Acetyl-Cysteine from Quantum Chemical Studies
| Property | Value | Method |
| Rotational Constants (MHz) - Conformer I | A = 1653.2, B = 598.4, C = 510.1 | Rotational Spectroscopy/DFT |
| Rotational Constants (MHz) - Conformer II | A = 2543.8, B = 399.7, C = 373.9 | Rotational Spectroscopy/DFT |
Data from studies on N-acetyl-cysteine to demonstrate the application of quantum chemical calculations for conformational analysis. nih.gov
Prediction of Stereochemical Outcomes in Asymmetric Reactions
The synthesis of sulfoxides with a specific stereochemistry is a significant challenge in organic chemistry. Computational methods can play a vital role in predicting the stereochemical outcomes of asymmetric reactions used to prepare chiral sulfoxides like L-Alanine, N-acetyl-3-(propylsulfinyl)-.
Theoretical studies can be used to model the transition states of oxidation reactions of the corresponding sulfide (B99878). rsc.org By calculating the energies of the different diastereomeric transition states leading to the possible sulfoxide stereoisomers, it is possible to predict which isomer will be preferentially formed. This approach has been successfully applied to understand the enantioselectivity of various catalytic and non-catalytic oxidation methods. rsc.org For the synthesis of L-Alanine, N-acetyl-3-(propylsulfinyl)-, computational modeling could guide the selection of chiral reagents or catalysts to achieve the desired stereoisomer.
Furthermore, computational studies can elucidate the mechanism of stereoselective transformations of sulfoxides, providing a deeper understanding of the factors that control the stereochemistry of these reactions.
Structure-Function Relationship Modeling at the Molecular Level
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net While specific QSAR studies on L-Alanine, N-acetyl-3-(propylsulfinyl)- are not available, the methodology has been applied to other cysteine-containing molecules to predict their activities. nih.govnih.gov
In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their biological activity. researchgate.netresearchgate.netnih.gov For a series of sulfinyl alanine derivatives, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.
Future Research Directions and Emerging Areas
Exploration of Novel Biocatalytic Routes for Derivatives
The chemical synthesis of cysteine sulfoxides can be complex and may lack stereospecificity. Biocatalysis, using enzymes or whole-cell systems, offers a promising alternative for producing L-Alanine, N-acetyl-3-(propylsulfinyl)- and its derivatives with high precision and under milder, more sustainable conditions.
Future research is focused on discovering and engineering enzymes capable of catalyzing key steps in the synthesis of this compound and its analogs. A significant area of interest is the development of one-pot enzymatic cascade reactions. For instance, researchers have successfully constructed genetically engineered Escherichia coli to produce S-substituted-L-cysteine sulfoxides. nih.gov This was achieved by co-expressing genes for enzymes like tryptophan synthase and L-isoleucine hydroxylase, which can be adapted to synthesize various natural and unnatural sulfoxides by supplying different thiol precursors. nih.gov This approach could be tailored for the production of N-acetyl-S-propyl-L-cysteine sulfoxide (B87167) by incorporating an N-acetyltransferase enzyme into the cascade.
Key enzymatic steps for exploration include:
S-propylation: Identifying novel glutathione (B108866) S-transferases or cysteine synthases that can efficiently attach a propyl group to a cysteine or glutathione precursor.
S-oxidation: Discovering or engineering flavin-containing monooxygenases or other oxidoreductases with high stereoselectivity to convert the sulfide (B99878) to the corresponding sulfoxide.
N-acetylation: Screening for N-acetyltransferases that can specifically acetylate S-propyl-L-cysteine or its sulfoxide.
| Enzyme Class | Potential Reaction | Example Source Organism/Enzyme | Relevance to Derivative Synthesis |
| L-Isoleucine Hydroxylase | S-oxygenation of S-propyl-L-cysteine | Bacillus thuringiensis | Creates the crucial sulfoxide group with potential stereocontrol. nih.gov |
| Tryptophan Synthase | Cysteine synthesis from various thiols | Aeromonas hydrophila | Can be used to generate the S-propyl-L-cysteine backbone from a propyl-thiol precursor. nih.gov |
| Cysteine-S-conjugate N-acetyltransferase | N-acetylation of the cysteine conjugate | Human/Rat Liver and Kidney | The final step to produce the target compound from its S-propyl-L-cysteine sulfoxide precursor. nih.gov |
| Alliinase | Degradation of cysteine sulfoxides | Allium species | While a degradative enzyme, its reverse reaction or modified variants could be explored for synthesis. researchgate.net |
Advanced Analytical Methodologies for Trace Detection
Detecting and quantifying L-Alanine, N-acetyl-3-(propylsulfinyl)- in complex biological matrices like plasma, urine, or cell cultures presents a significant challenge due to its polarity and potentially low concentrations. Future research must focus on developing more sensitive and specific analytical methods.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone for analyzing such compounds. nih.gov Future advancements will likely involve the refinement of these techniques. This includes the development of novel stationary phases for liquid chromatography that provide better retention and separation of polar organosulfur compounds. Furthermore, high-resolution mass spectrometry (HRMS) is being used to accurately identify and characterize unknown metabolites in complex samples. iaea.org
Another promising area is the use of improved sample preparation techniques to enrich the compound of interest and remove interfering substances from the matrix. The measurement of volatile organosulfur compounds (VOSCs) in complex matrices is challenging due to their reactive nature, but new headspace gas chromatography methods are being developed for routine analysis. nih.gov While L-Alanine, N-acetyl-3-(propylsulfinyl)- is not volatile, some of its potential breakdown products might be, necessitating a multi-platform analytical approach.
| Analytical Technique | Principle | Limit of Detection (LOD) / Quantitation (LOQ) | Application & Future Scope |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Typically in the low ng/mL to pg/mL range. | Gold standard for targeted quantification in biological fluids; future work will focus on miniaturization and increased throughput. nih.gov |
| GC-MS with FPD | Separation of volatile compounds followed by mass detection; Flame Photometric Detector (FPD) is sulfur-specific. | Can reach low µM levels. nih.gov | Useful for analyzing potential volatile degradation products or precursors in complex samples like environmental or food matrices. nih.gov |
| High-Resolution MS (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements. | Comparable to MS/MS but with higher mass accuracy. | Essential for identifying unknown metabolites and confirming elemental composition in metabolomics studies. iaea.org |
| Amino Acid Analyzer | Ion-exchange chromatography with post-column derivatization (e.g., with ninhydrin). | Can detect in the µmol/L range. google.com | A classic but robust method, can be adapted for specific cysteine derivatives with appropriate standards. google.com |
Untangling Complex Metabolic Fates and Interactions
The metabolic pathway of L-Alanine, N-acetyl-3-(propylsulfinyl)- is not fully elucidated. It is understood to be a metabolite of S-propyl-L-cysteine, which itself undergoes a series of biotransformations. nih.gov Research in rats has shown that S-propylcysteine is metabolized into several compounds, including N-acetyl-S-propylcysteine (a mercapturic acid) and S-propylcysteine-S-oxide. nih.gov The N-acetylated sulfoxide form, the subject of this article, likely sits (B43327) at a crossroads of these pathways.
Future research will aim to map the complete metabolic network. This involves identifying all downstream metabolites and the enzymes responsible for their formation. Studies on the related compound, S-allyl-L-cysteine (SAC), have shown that it is metabolized to N-acetyl-S-allyl-L-cysteine (NAc-SAC) and its sulfoxide (NAc-SACS). nih.gov These studies suggest two primary routes for the formation of N-acetyl-S-alk(en)yl-L-cysteine sulfoxides: S-oxidation of the N-acetylated precursor or N-acetylation of the sulfoxide precursor. nih.gov
Understanding these metabolic fates is critical. For example, some metabolic pathways, like the mercapturic acid pathway, are primarily involved in detoxification. nih.gov Other transformations could lead to reactive intermediates. Investigating how L-Alanine, N-acetyl-3-(propylsulfinyl)- interacts with key enzyme systems, such as cytochrome P450s, is another vital area of future inquiry.
| Precursor/Metabolite | Metabolic Process | Key Enzymes Involved | Potential Significance |
| S-Propyl-L-cysteine | N-acetylation | Cysteine-S-conjugate N-acetyltransferase | Formation of N-acetyl-S-propylcysteine, a major mercapturic acid metabolite. nih.govnih.gov |
| S-Propyl-L-cysteine | S-oxidation | Flavin-containing monooxygenase (FMO), Cytochrome P450 (CYP) | Formation of S-propylcysteine-S-oxide. nih.gov |
| N-Acetyl-S-propylcysteine | S-oxidation | FMO, CYP | A potential direct pathway to L-Alanine, N-acetyl-3-(propylsulfinyl)-. nih.gov |
| S-Propylcysteine-S-oxide | N-acetylation | Cysteine-S-conjugate N-acetyltransferase | An alternative pathway to L-Alanine, N-acetyl-3-(propylsulfinyl)-. nih.gov |
| L-Alanine, N-acetyl-3-(propylsulfinyl)- | Further oxidation or reduction | Unknown sulfoxide reductases or oxidases | Potential conversion to the corresponding sulfone or back to the sulfide, altering its properties. |
Development of Isotopic Labeling Strategies for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions within a cell or organism. nih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) and tracking their incorporation into various metabolites, researchers can map the flow of atoms through metabolic pathways. youtube.com
Developing isotopic labeling strategies for L-Alanine, N-acetyl-3-(propylsulfinyl)- is a key future direction. This involves the chemical or biosynthetic creation of labeled versions of the compound or its precursors. For example, providing an organism with ¹³C-labeled glucose allows researchers to track how carbon atoms from glycolysis and the TCA cycle are incorporated into the alanine (B10760859) backbone. youtube.comyoutube.com Similarly, using ³⁴S-labeled sulfate (B86663) or methionine could trace the origin of the sulfur atom.
These studies will provide unprecedented insight into the de novo synthesis, uptake, and catabolism of this compound. MFA can reveal which pathways are most active under different physiological conditions, identify metabolic bottlenecks, and uncover previously unknown metabolic routes. nih.gov This quantitative understanding is essential for any future application in metabolic engineering or for understanding its physiological role.
| Isotope | Labeled Atom Position(s) | Precursor Molecule | Information Gained from MFA |
| ¹³C | Carboxyl group, alpha-carbon, beta-carbon | ¹³C-Glucose, ¹³C-Pyruvate | Elucidates the origin of the carbon skeleton from central carbon metabolism. youtube.com |
| ¹⁵N | Amino group | ¹⁵N-Ammonium, ¹⁵N-Glutamine | Tracks the flow of nitrogen and its incorporation into the amino acid structure. |
| ²H (Deuterium) | Acetyl group, propyl group | ²H-Acetate, ²H-Propanol | Can provide information on specific biosynthetic steps and water-exchange reactions. |
| ³⁴S | Sulfur atom | ³⁴S-Sulfate, ³⁴S-Methionine | Directly traces the sulfur atom from its inorganic or organic source through the biosynthetic pathway. |
Application of Artificial Intelligence in Compound Design and Pathway Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. springernature.com These computational tools can be applied to L-Alanine, N-acetyl-3-(propylsulfinyl)- and its derivatives for two primary purposes: designing novel compounds with desired properties and predicting their metabolic pathways.
For compound design, generative AI models can suggest new molecular structures based on the core scaffold of N-acetyl-cysteine derivatives. nih.gov By training these models on large datasets of known molecules and their biological activities, it's possible to design new analogs of L-Alanine, N-acetyl-3-(propylsulfinyl)- with potentially enhanced stability, or other desired characteristics. Quantitative Structure-Activity Relationship (QSAR) models, a type of ML, can then predict the properties of these new designs before they are synthesized. nih.gov
For pathway prediction, ML algorithms can be trained on known metabolic reactions and enzyme functions to predict the likely metabolic fate of a given compound. nih.govspringernature.com By inputting the structure of L-Alanine, N-acetyl-3-(propylsulfinyl)-, these models can predict potential metabolites and the enzymes that might produce them, guiding experimental work and helping to complete the metabolic map discussed in section 7.3. mdpi.comceur-ws.org
| AI/ML Application | Algorithm/Model Type | Input Data | Predicted Output | Research Goal |
| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Molecular structures, bioactivity data | Novel chemical structures with desired properties. springernature.com | To create derivatives with improved stability or specific biological interactions. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Molecular descriptors, experimental properties (e.g., solubility, toxicity) | Predicted properties for newly designed or existing compounds. nih.gov | To prioritize synthetic targets and reduce experimental screening. |
| Metabolic Pathway Prediction | Random Forest, Graph Convolutional Networks | Compound structure, known metabolic reactions (e.g., from KEGG database) | Likelihood of compound participating in specific pathway types; potential metabolites. nih.govspringernature.com | To predict the metabolic fate and identify key metabolizing enzymes. |
| Site of Metabolism Prediction | Support Vector Machines (SVMs), Artificial Neural Networks (ANNs) | Atomic descriptors of the molecule | Probability score for each atom being a site of metabolic reaction. nih.gov | To identify which parts of the molecule are most likely to be modified by enzymes. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing L-Alanine, N-acetyl-3-(propylsulfinyl)-, and how do stereochemical considerations impact its purity?
- Methodological Answer : Synthesis typically involves sulfoxidation of the propylthio precursor using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Stereochemical control is critical due to the chiral sulfinyl group. For example, enantioselective synthesis can be achieved by using chiral catalysts or enzymes (e.g., sulfoxidase enzymes) to ensure (S)-configuration at the sulfur atom . Post-synthesis purification via reversed-phase HPLC or chiral chromatography is recommended to confirm stereochemical purity (>98% enantiomeric excess).
Q. What spectroscopic techniques are most effective for characterizing L-Alanine, N-acetyl-3-(propylsulfinyl)-?
- Methodological Answer :
- NMR : Use - and -NMR to identify protons and carbons adjacent to the sulfinyl group. The sulfinyl proton typically appears as a doublet of doublets (δ 2.8–3.2 ppm) due to coupling with adjacent protons .
- FTIR : Confirm the sulfinyl (S=O) stretch at 1030–1070 cm and amide I/II bands at 1650 cm and 1550 cm, respectively .
- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) with ESI+ mode provides accurate mass confirmation (e.g., [M+H] at m/z 220.06) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the sulfinyl group. Stability studies indicate degradation <5% over 6 months under these conditions. Avoid aqueous solutions at neutral or alkaline pH, as hydrolysis of the sulfinyl group may occur .
Advanced Research Questions
Q. How can conflicting data on the redox activity of L-Alanine, N-acetyl-3-(propylsulfinyl)- be resolved in cellular studies?
- Methodological Answer : Discrepancies often arise from differences in cell models or assay conditions. To standardize results:
- Use isotope-labeled internal standards (e.g., -alanine) in LC-MS workflows to correct for matrix effects .
- Perform time-resolved redox profiling using fluorescent probes (e.g., roGFP2) to quantify thiol-disulfide exchange rates in live cells .
- Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific metabolic biases .
Q. What experimental designs are optimal for studying its role in oxidative stress pathways?
- Methodological Answer :
- Knockdown/Overexpression Models : Use CRISPR-Cas9 to modulate expression of thioredoxin or glutathione reductase enzymes, then measure changes in sulfinyl-alanine adducts via immunoblotting or targeted metabolomics .
- Isotope Tracing : Incubate cells with -labeled compound and track incorporation into glutathione or other thiol pools via LC-HRMS .
- In Vivo Models : Administer the compound to transgenic mice (e.g., Nrf2–/–) to assess its interaction with endogenous antioxidant systems .
Q. How do computational methods (e.g., DFT) align with experimental data on its coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) simulations predict strong Zn–O coordination bonds (bond length ~1.95 Å) when the compound is used as a capping agent in nanomaterials. Experimentally, validate via:
- XPS : Confirm Zn 2p binding energy shifts (e.g., ~1021.5 eV) indicative of ligand coordination .
- FTIR : Observe shifts in carboxylate stretching modes (Δν ~30 cm) upon metal binding .
- Discrepancies between theory and experiment often stem from solvent effects or surface defects in nanomaterials, which can be minimized using controlled synthesis conditions (e.g., solvothermal methods) .
Q. What strategies mitigate batch-to-batch variability in bioactivity assays?
- Methodological Answer :
- Quality Control : Implement orthogonal purity checks (HPLC, NMR, HRMS) for each batch .
- Normalization : Express bioactivity data relative to a stable internal control (e.g., cell viability markers).
- Blinded Testing : Use third-party labs to replicate key findings, reducing observer bias .
Data Contradiction Analysis
Q. Why do studies report differing metabolic fates of L-Alanine, N-acetyl-3-(propylsulfinyl)- in mammalian systems?
- Methodological Answer : Variations arise from species-specific metabolism or analytical sensitivity limits. For resolution:
- Cross-Species Metabolomics : Compare metabolite profiles in rat, human, and zebrafish models using UPLC-QqQ-MS/MS .
- Enzyme Inhibition Studies : Co-administer inhibitors (e.g., methimazole for sulfotransferases) to identify key metabolic pathways .
- Tissue-Specific Analysis : Isolate liver, kidney, and plasma fractions to map organ-specific metabolism .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
